3-(carbamothioylamino)benzamide
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Overview
Description
3-(Carbamothioylamino)benzamide is an organic compound with the molecular formula C8H9N3OS It is known for its unique structure, which includes a benzamide core substituted with a carbamothioylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(carbamothioylamino)benzamide typically involves the reaction of 3-aminobenzamide with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 3-(Carbamothioylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzamides .
Scientific Research Applications
3-(Carbamothioylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(carbamothioylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Thiourea Derivatives: Compounds like thiourea share a similar sulfur-containing functional group and exhibit comparable biological activities.
Benzamides: Other benzamide derivatives, such as N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides, have similar structural features and applications
Uniqueness: 3-(Carbamothioylamino)benzamide stands out due to its specific combination of a benzamide core with a carbamothioylamino group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
500865-55-4 |
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Molecular Formula |
C8H9N3OS |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
3-(carbamothioylamino)benzamide |
InChI |
InChI=1S/C8H9N3OS/c9-7(12)5-2-1-3-6(4-5)11-8(10)13/h1-4H,(H2,9,12)(H3,10,11,13) |
InChI Key |
WURRKRTXLQUOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)N)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
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